molecular formula C15H16ClN3O4S B4895838 1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide

1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide

Cat. No. B4895838
M. Wt: 369.8 g/mol
InChI Key: JTLCHDMXIJGZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide, also known as CPI-1189, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of sulfonyl-containing compounds and is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4).

Mechanism of Action

1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide exerts its pharmacological effects by inhibiting the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important second messenger in the regulation of various physiological processes. By inhibiting PDE4, 1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide increases the levels of cAMP, which leads to the activation of various signaling pathways and the modulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide has been shown to have potent anti-inflammatory effects in various animal models of inflammation. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibits the recruitment of inflammatory cells to the site of inflammation. 1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide is a potent and selective inhibitor of PDE4, which makes it an ideal tool for studying the role of cAMP signaling in various disease conditions. However, like all experimental compounds, 1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide has some limitations. It has poor solubility in water, which can limit its use in certain experimental conditions. Additionally, 1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide has not been extensively studied in human clinical trials, which limits its potential for therapeutic use in humans.

Future Directions

There are several areas of future research that could be pursued with 1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide. One potential area of research is the investigation of its potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of these diseases, and further research could explore its potential in human clinical trials.
Another area of future research could be the investigation of 1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. 1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide has been shown to have potent anti-inflammatory effects, and further research could explore its potential in modulating immune responses in these diseases.
In conclusion, 1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide is a potent and selective inhibitor of PDE4 that has been extensively studied for its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising tool for investigating the role of cAMP signaling in various disease conditions. Further research is needed to explore its potential in human clinical trials and to investigate its potential in the treatment of neurodegenerative and autoimmune disorders.

Synthesis Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-isoxazolylamine to form the corresponding sulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid to obtain 1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic properties in various disease conditions. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. 1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide has also been investigated for its potential in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4S/c16-12-1-3-13(4-2-12)24(21,22)19-8-5-11(6-9-19)15(20)17-14-7-10-23-18-14/h1-4,7,10-11H,5-6,8-9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLCHDMXIJGZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NOC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide

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